molecular formula C11H18BNO2 B8276799 Dimethyl 2-(dimethylaminomethyl)benzeneboronate

Dimethyl 2-(dimethylaminomethyl)benzeneboronate

Cat. No. B8276799
M. Wt: 207.08 g/mol
InChI Key: VTANQTUBPZSWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710080B2

Procedure details

20.2 g (94.2 mmol) of the (2-bromobenzyl)dimethylamine prepared according to example 1 (2nd stage) were dissolved in 350 ml tetrahydrofuran and the solution was cooled to −70° C. in a cooling bath (isopropanol/dry ice). 68 ml (108 mmol) butyllithium solution (1.6 M in hexane) were added dropwise under nitrogen such that the temperature did not rise above −60° C. After the mixture had been stirred at −70° C. for two hours, 32 ml (282 mmol) trimethyl borate were also added dropwise such that the temperature did not rise above −60° C. The mixture was warmed to 25° C. in the course of 15 hours and the solution was concentrated on a rotary evaporator (500-10 mbar) without heat being supplied. The residue was taken up in 200 ml n-hexane, the mixture was stirred for one hour and filtered over an inert gas frit under nitrogen and the filtrate was concentrated on a rotary evaporator (500-10 mbar) without heat being supplied. 12.0 g dimethyl 2-(dimethylaminomethyl)benzeneboronate (61.5% of theory) were obtained in this manner.
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
isopropanol dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
68 mL
Type
reactant
Reaction Step Three
Quantity
32 mL
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[CH2:4][N:5]([CH3:7])[CH3:6].C(O)(C)C.C(=O)=O.C([Li])CCC.[B:24](OC)([O:27][CH3:28])[O:25][CH3:26]>O1CCCC1>[CH3:6][N:5]([CH2:4][C:3]1[CH:8]=[CH:9][CH:10]=[CH:11][C:2]=1[B:24]([O:27][CH3:28])[O:25][CH3:26])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
BrC1=C(CN(C)C)C=CC=C1
Step Two
Name
isopropanol dry ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O.C(=O)=O
Step Three
Name
Quantity
68 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
32 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Five
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
After the mixture had been stirred at −70° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above −60° C
CUSTOM
Type
CUSTOM
Details
did not rise above −60° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 25° C. in the course of 15 hours
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated on a rotary evaporator (500-10 mbar)
TEMPERATURE
Type
TEMPERATURE
Details
without heat
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered over an inert gas frit under nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on a rotary evaporator (500-10 mbar)
TEMPERATURE
Type
TEMPERATURE
Details
without heat

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C)CC1=C(C=CC=C1)B(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 61.5%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.